molecular formula C₁₅H₈D₈O₂ B1147627 Bisphenol A-d8 CAS No. 92739-58-7

Bisphenol A-d8

Cat. No.: B1147627
CAS No.: 92739-58-7
M. Wt: 236.34
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bisphenol A-d8 is synthesized through the condensation reaction of deuterated phenol and acetone in the presence of an acid catalyst such as hydrogen chloride . The reaction typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Reaction Mechanism

The reaction proceeds through the following steps:

  • Protonation : The acetone is protonated by the acid catalyst, increasing its electrophilicity.

  • Nucleophilic Attack : The deuterated phenol acts as a nucleophile, attacking the carbonyl carbon of the protonated acetone.

  • Formation of Bisphenol A-d8 : Following rearrangement and dehydration, this compound is formed along with water as a byproduct.

Conditions Affecting Yield

The yield of this compound can be influenced by several factors:

  • Catalyst Type : Acidic catalysts such as p-toluene sulfonic acid or concentrated hydrochloric acid are commonly used.

  • Molar Ratios : The ratio of deuterated phenol to acetone affects the reaction kinetics and product distribution.

  • Temperature and Time : Elevated temperatures typically enhance reaction rates but may also lead to side reactions.

Photocatalytic Degradation

Recent studies have highlighted the photocatalytic degradation of this compound under visible light using advanced photocatalysts like Zn5In2S8. This process involves generating reactive species that facilitate the breakdown of this compound into less harmful compounds.

3.1.1 Reaction Mechanism

The degradation mechanism can be summarized as follows:

  • Light Absorption : The photocatalyst absorbs visible light, generating electron-hole pairs.

  • Formation of Reactive Species : These charge carriers react with oxygen to produce superoxide radicals and hydroxyl radicals.

  • Degradation Pathway : The generated radicals attack the this compound molecules, leading to their eventual breakdown.

Reaction Kinetics

The kinetics of photocatalytic degradation typically follow pseudo-first-order kinetics, represented by the equation:

Ct=C0ektC_t=C_0e^{-kt}

Where:

  • CtC_t is the concentration at time tt

  • C0C_0 is the initial concentration

  • kk is the rate constant

Recent findings indicate that under optimal conditions, nearly complete degradation (up to 99.9%) can be achieved within two hours, with a rate constant as high as 2.36 h⁻¹ for this compound degradation .

Comparison of Reaction Conditions

ConditionEffect on Yield (%)
Acid Catalyst TypeVaries (10-30%)
TemperatureIncreases with T
Molar Ratio (Phenol:Acetone)Optimal at 1:2

Scientific Research Applications

Analytical Chemistry and Biomonitoring

Role as an Internal Standard:
Bisphenol A-d8 is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for quantifying BPA and its metabolites in biological matrices such as urine and serum. The deuterated form allows for accurate differentiation between the analyte and the internal standard during mass spectrometric analysis, thus enhancing the reliability of quantitative results.

Methodology:
Recent studies have employed ultra-high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) to determine concentrations of BPA, Bisphenol F (BPF), and Bisphenol S (BPS) in urine samples. The use of this compound as an internal standard helps to correct for variability in sample preparation and instrument response, leading to improved accuracy and precision in biomonitoring studies .

Toxicological Research

Investigating Health Effects:
Research has shown that exposure to bisphenols, including BPA and its isotopically labeled forms like this compound, can lead to various health issues. Studies have focused on the pharmacokinetics of BPA in humans, revealing that after oral administration, significant amounts are excreted in urine as glucuronidated or sulfated metabolites. The use of deuterated standards allows researchers to trace these metabolites effectively .

Case Studies:

  • Pregnancy and Neonatal Health: One notable study assessed bisphenol exposure during pregnancy and its effects on neonatal health. By using this compound as an internal standard, researchers could accurately measure maternal and neonatal exposure levels, contributing to understanding potential developmental risks associated with bisphenol exposure .
  • Cardiovascular Effects: Epidemiological studies have linked BPA exposure to cardiovascular diseases. Utilizing this compound enabled precise quantification of BPA levels in serum samples from affected individuals, aiding in establishing correlations between exposure levels and health outcomes .

Environmental Monitoring

Assessing Environmental Contamination:
this compound is also applied in environmental studies to monitor contamination levels of bisphenols in water sources. The ability to detect low concentrations of bisphenols using deuterated standards enhances the sensitivity of analytical methods, allowing for better assessment of environmental risks associated with plastic pollution .

Summary Table of Applications

Application AreaMethodologyKey Findings
Analytical ChemistryUPLC-ESI-MS/MSAccurate quantification of BPA and metabolites
Toxicological ResearchPharmacokinetic studiesInsights into health effects on pregnancy
Environmental MonitoringWater quality analysisDetection of bisphenols in environmental samples

Comparison with Similar Compounds

Bisphenol A-d8 is compared with other similar compounds to highlight its uniqueness:

This compound stands out due to its specific deuterium labeling, making it particularly useful in analytical and research applications where precise tracking and quantification are required.

Biological Activity

Bisphenol A-d8 (BPA-d8) is a deuterated form of Bisphenol A (BPA), a widely used industrial chemical in the production of polycarbonate plastics and epoxy resins. BPA and its analogues have garnered significant attention due to their potential endocrine-disrupting properties, which can lead to adverse health effects. This article explores the biological activity of BPA-d8, comparing it with BPA and other analogues, and synthesizing findings from various studies.

Overview of Biological Activity

BPA-d8 retains many biological activities similar to BPA, particularly in its interactions with hormone receptors. The compound has been studied for its ability to mimic estrogen, which can disrupt normal hormonal functions in humans and wildlife.

Key Biological Activities:

  • Endocrine Disruption : BPA-d8 can bind to estrogen receptors, potentially leading to estrogenic effects that may influence reproductive health and development.
  • Cell Proliferation : Studies have shown that BPA-d8 can stimulate cell proliferation in certain cancer cell lines, indicating its potential role in tumorigenesis.
  • Neurodevelopmental Effects : Research suggests that exposure to BPA analogues may be linked to neurobehavioral changes in infants and children.

Data Tables

The following table summarizes the biological activities and effects observed in various studies involving BPA-d8 and related compounds.

Study Biological Activity Findings
Shaaban et al. (2022) Dietary ExposureEstimated dietary intake of bisphenols exceeded safety limits; potential health risks identified.
Revnkar et al. (2020) GPR30 ActivationBPA-d8 showed higher affinity for GPR30 compared to estrogen, impacting cancer cell proliferation.
NTP Report (2017) Endocrine ActivityMost BPA analogues, including BPA-d8, exhibited endocrine activity at concentrations below 1 µM.

Case Study 1: Prenatal Exposure

A notable case study highlighted a mother with extremely high urinary BPA levels during pregnancy, which correlated with transient neurobehavioral changes in her infant. Although this case primarily involved BPA, it raises concerns about the potential effects of BPA-d8 as well due to structural similarities and shared biological pathways .

Case Study 2: Food Packaging Exposure

Research conducted in Saudi Arabia examined the levels of bisphenols in packaged foods, including BPA-d8. The study found significant concentrations of these compounds in commonly consumed items, leading to recommendations for monitoring exposure levels due to potential health risks .

Research Findings

Recent studies have reinforced the understanding that BPA-d8 and its analogues can exhibit similar biological activities as BPA:

  • In Vitro Studies : A systematic review identified over 130 in vitro studies demonstrating that most BPA analogues activate or antagonize steroid hormone receptors, suggesting their potential as endocrine disruptors .
  • Animal Studies : Animal models have shown that exposure to BPA and its analogues can lead to developmental and reproductive toxicity, although specific data on BPA-d8 remains limited .
  • Human Studies : Epidemiological studies indicate associations between bisphenol exposure and various health outcomes, including cardiovascular diseases and endocrine disorders .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Bisphenol A-d8 (BPA-d8) that must be considered during experimental design?

BPA-d8’s molar mass (236.33 g/mol), solid-liquid phase transition (153°C), and storage requirements (2–8°C in sealed containers) are essential for ensuring stability and reproducibility. For example, its solid-state stability at low temperatures minimizes unintended isotopic exchange, while its phase transition temperature informs heating protocols in synthesis or degradation studies . Storage away from strong oxidizers/bases is critical due to incompatibility risks .

Q. How should researchers mitigate exposure risks when handling BPA-d8 in laboratory settings?

Use NIOSH/MSHA-certified respirators for aerosolized particles, chemically resistant gloves (e.g., nitrile), and safety goggles to prevent dermal/ocular contact. Mechanical ventilation and localized exhaust systems are recommended to limit inhalation exposure. Contaminated materials must be segregated and disposed of via chemical incineration with scrubbers to prevent environmental release .

Q. What analytical methodologies are suitable for detecting BPA-d8 in biological or environmental matrices?

Isotope dilution mass spectrometry (IDMS) paired with liquid chromatography (LC) is optimal for distinguishing BPA-d8 from endogenous BPA. Deuterium labeling reduces matrix interference, enabling precise quantification at trace levels. Calibration curves using deuterated internal standards (e.g., d14-BPA) improve accuracy in complex samples .

Q. How can researchers validate the isotopic purity of BPA-d8 in tracer studies?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H-NMR) confirms deuterium incorporation at specific positions, while high-resolution mass spectrometry (HRMS) verifies isotopic enrichment (>98% purity). Regular batch testing is necessary to account for potential isotopic exchange during storage .

Advanced Research Questions

Q. What experimental designs address controversies in BPA-d8’s endocrine-disrupting mechanisms at low doses?

Employ factorial designs to test interactions between dose (e.g., 0.1–50 µg/kg), exposure windows (prenatal vs. adult), and endpoints (e.g., receptor binding, epigenetic changes). Non-monotonic dose-response curves require nonlinear regression models and replication across cell lines (e.g., ERα/ERβ transactivation assays) and in vivo models (e.g., zebrafish development) .

Q. How can conflicting data on BPA-d8’s pharmacokinetics be reconciled across species?

Use physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism (e.g., glucuronidation rates) and tissue distribution. Comparative studies in rodents and primates, coupled with in vitro hepatocyte assays, can identify species-specific clearance pathways .

Q. What strategies optimize BPA-d8’s stability in long-term environmental fate studies?

Simulate environmental conditions (pH, UV exposure, microbial activity) in controlled microcosms. Monitor deuterium loss via LC-HRMS to quantify abiotic/biotic degradation. Pair with stable isotope probing (SIP) to trace metabolite formation in soil/water systems .

Q. How do researchers address the lack of chemical stability data for BPA-d8 under reactive conditions?

Conduct accelerated stability testing under stress conditions (e.g., 40°C/75% RH, oxidative agents). Use kinetic modeling to predict degradation pathways and identify degradation products via tandem MS. Cross-reference with non-deuterated BPA analogs to assess isotopic effects on reactivity .

Q. What frameworks guide hypothesis-driven research on BPA-d8’s transgenerational effects?

Apply the PICOS framework to define:

  • P opulation (e.g., F3-generation rodents),
  • I ntervention (BPA-d8 exposure in F0 dams),
  • C omparator (non-exposed controls),
  • O utcome (DNA methylation changes),
  • S tudy type (longitudinal cohort). Integrate multi-omics (epigenomics, transcriptomics) to mechanistically link exposure to phenotypic outcomes .

Q. How can AI-driven tools enhance experimental design for BPA-d8 studies?

Machine learning algorithms (e.g., Bayesian optimization) can predict optimal reaction conditions (solvent, catalyst) for synthesizing BPA-d8 derivatives. AI-assisted platforms like COMSOL Multiphysics model diffusion kinetics in biological systems, reducing trial-and-error experimentation .

Q. Methodological Considerations

  • Data Contradiction Analysis : Use meta-analytic frameworks (e.g., PRISMA) to systematically evaluate heterogeneity across studies. Sensitivity analyses can identify confounding variables (e.g., exposure timing, purity of BPA-d8 batches) .
  • Reproducibility : Document all protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw NMR/HRMS spectra and PBPK model parameters in supplementary materials .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISBACLAFKSPIT-UWAUJQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C)(C)C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662328
Record name 4,4'-(Propane-2,2-diyl)di(~2~H_4_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92739-58-7
Record name 4,4'-(Propane-2,2-diyl)di(~2~H_4_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92739-58-7
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